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SODIUM ERYTHORBATE

Food Chemistry Antioxidant Equivalency Reducing Agent

Ensure robust nitrosamine inhibition and cured color stability with Sodium Erythorbate. Its 1.09:1 substitution ratio directly replaces sodium ascorbate without compromising quality, while high aqueous solubility (15 g/100 mL) ensures rapid cure. Proven superior to erythorbic acid in matrices containing glycine. For beverages and canned goods, this E316 antioxidant maintains clarity and flavor. Note: decomposes <180°C; unsuitable for frying. Procure with confidence and precise reformulation control.

Molecular Formula C6H7NaO6
Molecular Weight 198.11 g/mol
CAS No. 7317-67-1
Cat. No. B8810168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSODIUM ERYTHORBATE
CAS7317-67-1
Molecular FormulaC6H7NaO6
Molecular Weight198.11 g/mol
Structural Identifiers
SMILESC(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+]
InChIInChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1
InChIKeyPPASLZSBLFJQEF-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 125 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium Erythorbate (CAS 7317-67-1) — A Water-Soluble Sodium Salt Antioxidant for Procurement in Food and Industrial Curing


Sodium erythorbate (SE), CAS 7317-67-1, also known as sodium D-isoascorbate or sodium isoascorbate, is the sodium salt of erythorbic acid and a stereoisomer of sodium ascorbate (vitamin C) [1]. It is a white crystalline powder with a molecular weight of 198.11 g/mol [2] and is classified as a food-grade antioxidant (E316) [3]. Its primary industrial role is as a reducing agent and oxygen scavenger in food systems, particularly in meat curing and beverage preservation .

Why Sodium Erythorbate Cannot Be Simply Replaced by Ascorbic Acid, Erythorbic Acid, or Other Salts


While sodium erythorbate shares a stereoisomeric relationship with sodium ascorbate and a chemical relationship with erythorbic acid, their physicochemical and functional behaviors diverge significantly under industrial conditions. Sodium erythorbate exhibits a unique combination of high aqueous solubility [1], distinct thermal decomposition thresholds [2], and equivalent nitrosamine inhibition efficacy [3] that are not collectively matched by any single analog. Furthermore, its sodium salt form confers different stability profiles in the presence of common food matrix components like glycine and metal ions compared to its free acid counterpart [4]. Substituting sodium erythorbate with ascorbic acid or erythorbic acid without quantitative adjustment and process validation can lead to under-dosing, reduced color stability in cured meats, and compromised regulatory compliance regarding nitrosamine mitigation.

Sodium Erythorbate (CAS 7317-67-1) — Quantitative Comparator Evidence for Scientific Selection


Sodium Erythorbate vs. Sodium Ascorbate: Equivalent Antioxidant Potency with 1.09:1 Conversion Ratio

Sodium erythorbate and sodium ascorbate demonstrate equivalent antioxidant and reducing power on a weight basis, with a defined conversion factor for industrial formulation. Specifically, 1.09 parts of sodium erythorbate are functionally equivalent to 1 part of sodium ascorbate [1][2]. This quantitative relationship allows for precise substitution in formulations requiring ascorbate activity without altering the final redox capacity.

Food Chemistry Antioxidant Equivalency Reducing Agent

Sodium Erythorbate vs. Erythorbic Acid: 1.23:1 Conversion Factor and Superior Aqueous Solubility

Sodium erythorbate offers a 1.23:1 functional conversion relative to its parent free acid, erythorbic acid [1][2]. This difference arises from the sodium salt's significantly enhanced aqueous solubility: sodium erythorbate demonstrates a solubility of 15 g per 100 mL water at 25°C, whereas erythorbic acid is less soluble in water under comparable conditions [1]. In meat curing applications, this high solubility ensures rapid dissolution and immediate availability for reaction with nitrite [3], a critical factor for achieving consistent cure color and maximizing nitrosamine inhibition within short processing windows.

Formulation Science Solubility Food Processing

Sodium Erythorbate Thermal Decomposition Profile vs. Ascorbic Acid: Implications for Frying Applications

Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal a critical distinction: sodium erythorbate decomposes at temperatures below 180°C, limiting its protective action in high-temperature frying oils [1]. In contrast, ascorbic acid exhibits greater thermal resistance, with decomposition onset between 180°C and 200°C, making it a marginally more suitable antioxidant for processes involving prolonged heating at frying temperatures [1]. This finding directly informs antioxidant selection for thermally intensive food manufacturing.

Thermal Stability Food Processing Oil Oxidation

Sodium Erythorbate vs. Sodium Ascorbate: Equivalent Inhibition of Carcinogenic Nitrosopyrrolidine in Cured Meats

In a ground pork model system designed to simulate commercial bacon curing, sodium erythorbate and sodium ascorbate were found to be equally effective in reducing levels of nitrosopyrrolidine, a carcinogenic N-nitrosamine [1]. This direct head-to-head comparison confirms that sodium erythorbate provides identical nitrosamine mitigation benefits to the more commonly recognized sodium ascorbate, validating its use as a direct substitute for meeting food safety regulations.

Meat Science Nitrosamine Inhibition Food Safety

Sodium Erythorbate vs. Ascorbic Acid: Equivalent Color Stabilization in High-Oxygen Modified Atmosphere Packaging (MAP) for Beef

In a controlled study on bone-in beef steaks packaged in a high-oxygen modified atmosphere (80% O2 / 20% CO2) and displayed at 1°C for 24 hours, sodium erythorbate was found to be as effective as ascorbic acid in inhibiting surface discoloration (P > 0.05) [1]. Both reducing agents, when applied topically at concentrations of 0.5%, 1.0%, or 1.5% (wt/wt), significantly improved vertebrae redness compared to lower concentrations (0%, 0.05%, 0.1%) (P < 0.05) [1]. No detrimental effects on longissimus lumborum (muscle) color were observed [1].

Meat Color Stability Modified Atmosphere Packaging Shelf Life

Sodium Erythorbate Stability in Aqueous Food Matrices: Differential Behavior vs. Free Acid in Presence of Glycine

In aqueous solutions containing Cu2+, the stability profile of sodium erythorbate differs from that of its free acid, erythorbic acid, in the presence of specific food components. While ascorbic acid and erythorbic acid became less stable in the presence of glycine compared to their sodium salts, this destabilization effect was not observed for the sodium salts under the same conditions [1]. This indicates that sodium erythorbate maintains greater stability in protein-rich or amino acid-containing liquid systems compared to erythorbic acid.

Antioxidant Stability Food Matrix Interactions Aqueous Chemistry

Sodium Erythorbate (CAS 7317-67-1) — Evidence-Based Application Scenarios for Procurement and Formulation


Processed Meat Curing: Accelerated Cure and Nitrosamine Mitigation

Sodium erythorbate is the preferred reducing agent in cured meat formulations (e.g., bacon, ham, frankfurters) due to its high aqueous solubility (15 g/100 mL) [1] and proven equivalence to sodium ascorbate in reducing carcinogenic nitrosamines [2]. It accelerates the conversion of nitrite to nitric oxide, ensuring a rapid and uniform pink cured color [1]. The defined 1.09:1 substitution ratio relative to sodium ascorbate [1] allows for precise, cost-effective reformulation without altering product safety or appearance.

Fresh Red Meat Packaging: Extending Shelf-Life in High-Oxygen MAP Systems

For beef steaks and other red meats packaged in high-oxygen modified atmospheres (e.g., 80% O2/20% CO2), sodium erythorbate applied at 0.5-1.5% (wt/wt) effectively stabilizes surface color and inhibits discoloration for 24 hours at retail display temperatures (1°C) [3]. It is statistically equivalent to ascorbic acid in this application (P > 0.05) [3], making it a scientifically validated, potentially more economical alternative for extending visual shelf-life and reducing food waste at retail.

Beverage and Liquid Food Preservation: Enhanced Stability in Amino Acid-Rich Matrices

In aqueous beverages or liquid food products containing amino acids (e.g., protein-fortified drinks, broths), sodium erythorbate demonstrates superior stability compared to erythorbic acid, resisting glycine-induced degradation [4]. This property ensures more consistent antioxidant protection throughout product shelf-life. Combined with its high water solubility [1], it is well-suited for use in canned fruits, vegetables, wines, and soft drinks where maintaining color and flavor clarity is critical.

Avoidance in High-Temperature Frying Oils Due to Thermal Instability

Due to its decomposition below 180°C, sodium erythorbate provides little to no protective action in edible oils undergoing frying processes [5]. Formulators and procurement specialists should instead consider more thermally stable antioxidants like ascorbic acid, propyl gallate, or synthetic phenolic compounds (e.g., TBHQ, BHA) for applications involving sustained high-temperature heating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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